Simurosertib

Übersicht

Beschreibung

Simurosertib, also known as TAK-931, is an oral cell division cycle 7 (CDC7) selective inhibitor . It has been shown to induce S phase delay and replication stress, causing mitotic aberrations through centrosome dysregulation and chromosome missegregation, resulting in irreversible antiproliferative effects in cancer cells .

Molecular Structure Analysis

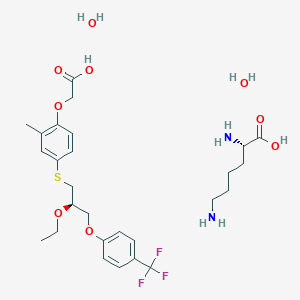

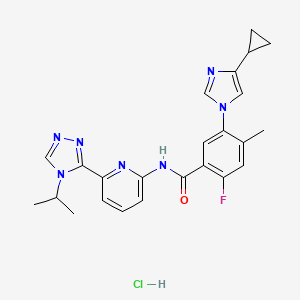

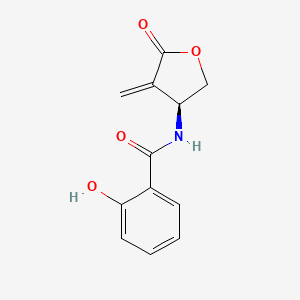

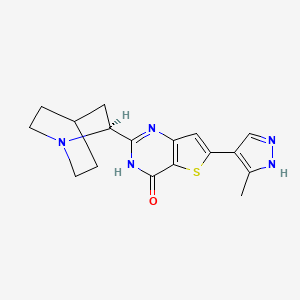

The molecular formula of Simurosertib is C17H19N5OS . The InChIKey, which is a unique identifier for the compound, is XGVXKJKTISMIOW-ZDUSSCGKSA-N .

Physical And Chemical Properties Analysis

Simurosertib has a molecular weight of 341.43 . It is insoluble in water but soluble in DMSO and ethanol .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Simurosertib is being studied for its potential in cancer treatment. It is an inhibitor of the cell division cycle 7 (CDC7), a serine/threonine kinase that plays an important role in DNA replication . A first-in-human, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and activity of TAK-931 in Japanese patients with advanced solid tumors . The study found that TAK-931 was tolerable with a manageable safety profile .

DNA Replication

CDC7, the target of Simurosertib, plays a crucial role in DNA replication . By inhibiting CDC7, Simurosertib can potentially disrupt the DNA replication process in cancer cells, leading to their death .

DNA Repair and Recombination Signaling

In addition to its role in DNA replication, CDC7 also plays a role in DNA repair and recombination signaling pathways . Therefore, Simurosertib could potentially be used in research studying these pathways .

Biomarker in Cancers

CDC7, the target of Simurosertib, is highly expressed in a variety of tumors and is significantly associated with worse prognosis of patients . Therefore, Simurosertib could potentially be used in research as a biomarker in cancers .

Replication Stress Tolerance

CDC7 plays an important role in the replication stress tolerance of tumor cells . Therefore, Simurosertib could potentially be used in research studying the replication stress tolerance of tumor cells .

Immunotherapy

Preclinical findings suggest the therapeutic potential of TAK-931 in antitumor efficacy and immunity, which may improve the clinical benefit of the currently-used immunotherapy by combination treatment .

Pharmacokinetics

Simurosertib has been studied for its pharmacokinetics. The time to maximum plasma concentration of TAK-931 was approximately 1–4 hours postdose; systemic exposure was approximately dose proportional .

Antitumor Activities

Simurosertib demonstrates strong antitumor activities in both in vitro and in vivo models . This makes it a promising compound for further research and potential therapeutic applications .

Wirkmechanismus

Simurosertib acts as a selective inhibitor of the cell division cycle 7 (CDC7) kinase . It induces S phase delay and replication stress, leading to mitotic aberrations through centrosome dysregulation and chromosome missegregation . This results in irreversible antiproliferative effects in cancer cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVXKJKTISMIOW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@@H]4CC5CCN4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Simurosertib | |

CAS RN |

1330782-76-7 | |

| Record name | Simurosertib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330782767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simurosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SIMUROSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LST350G3XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.